4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone
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Overview
Description
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is a complex organic compound with a unique structure that includes a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-aminobenzylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then cyclized with a suitable reagent to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aminophenyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aminophenyl moiety.
Scientific Research Applications
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazinone ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenyl methyl sulfone
- 4,4′-Diaminodiphenyl sulfone
- Bis(4-aminophenyl) sulfone
- Dapsone
Uniqueness
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is unique due to its combination of a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the piperazinone ring can enhance the compound’s stability and binding affinity, making it more effective in certain applications.
Properties
CAS No. |
1094798-13-6 |
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Molecular Formula |
C11H15N3O3S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-[(3-aminophenyl)methylsulfonyl]piperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-10-3-1-2-9(6-10)8-18(16,17)14-5-4-13-11(15)7-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
InChI Key |
GIEITGQMJBSLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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